4'-Methylacetophenone-D10
Overview
Description
4'-Methylacetophenone-D10 is a deuterium-labeled derivative of 4'-methylacetophenone, a compound known for its applications in fragrance materials and research. The addition of deuterium atoms enhances its stability, making it a valuable tool in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4'-Methylacetophenone-D10 can be synthesized through the following steps:
Starting Material: Begin with 4'-methylacetophenone.
Deuteration: Subject the starting material to a deuteration reaction, where hydrogen atoms are replaced with deuterium atoms using deuterium gas (D2) in the presence of a suitable catalyst.
Purification: Purify the product using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the above synthetic route. Large reactors and specialized equipment are used to handle the deuterium gas safely and efficiently. The process is optimized to maximize yield and purity while minimizing costs.
Chemical Reactions Analysis
Types of Reactions: 4'-Methylacetophenone-D10 undergoes various chemical reactions, including:
Oxidation: Conversion to 4'-methylbenzoic acid.
Reduction: Reduction to 4'-methylphenylethanol.
Substitution: Electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Bromine (Br2) in the presence of iron (Fe) catalyst.
Major Products Formed:
Oxidation: 4'-methylbenzoic acid.
Reduction: 4'-methylphenylethanol.
Substitution: Brominated derivatives of this compound.
Scientific Research Applications
4'-Methylacetophenone-D10 is widely used in scientific research due to its stable isotope labeling. It serves as a tracer in metabolic studies, helping researchers track the compound's fate in biological systems. Additionally, it is used in the development of new pharmaceuticals and in the study of enzyme mechanisms.
Mechanism of Action
The mechanism by which 4'-Methylacetophenone-D10 exerts its effects depends on the specific application. In metabolic studies, it is incorporated into metabolic pathways, allowing researchers to observe its interactions with enzymes and other molecules. The deuterium atoms provide a unique signature that can be detected using mass spectrometry.
Comparison with Similar Compounds
4'-Methylacetophenone-D10 is similar to other deuterium-labeled compounds used in research, such as deuterium-labeled glucose and amino acids. its unique structure and stability make it particularly useful for specific applications. Other similar compounds include:
Deuterium-labeled acetophenone
Deuterium-labeled benzene derivatives
Deuterium-labeled alcohols
Properties
IUPAC Name |
2,2,2-trideuterio-1-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-7-3-5-9(6-4-7)8(2)10/h3-6H,1-2H3/i1D3,2D3,3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKZMNRKLCTJAY-ZGYYUIRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)C([2H])([2H])[2H])[2H])[2H])C([2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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